molecular formula C12H10N2O4 B11754914 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid

5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid

Cat. No.: B11754914
M. Wt: 246.22 g/mol
InChI Key: PEXUFQIHFJQSOU-UHFFFAOYSA-N
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Description

5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is a compound that features an imidazole ring attached to a benzene ring with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method starts with the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol. This intermediate is then reacted with phthalic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the carboxylic acids will produce the corresponding alcohols.

Scientific Research Applications

5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: This compound has two imidazole groups attached to a benzene ring but lacks the carboxylic acid groups.

    1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene: This compound has three imidazole groups attached to a benzene ring.

Uniqueness

5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is unique due to the presence of both the imidazole ring and the carboxylic acid groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4/c15-11(16)9-3-8(4-10(5-9)12(17)18)6-14-2-1-13-7-14/h1-5,7H,6H2,(H,15,16)(H,17,18)

InChI Key

PEXUFQIHFJQSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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